molecular formula C26H20F2N2O3 B11422641 2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11422641
M. Wt: 446.4 g/mol
InChI Key: KUPPMACVFWBGJM-UHFFFAOYSA-N
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Description

2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinoline nucleus.

    Functional Group Substitution:

    Acetamide Formation: The final step involves the reaction of the substituted quinoline with 4-fluoroaniline to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound’s properties make it useful in the development of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE include other quinoline derivatives with varying substituents. These compounds share a common quinoline core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples of similar compounds include:

These comparisons highlight the uniqueness of 2-[3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C26H20F2N2O3

Molecular Weight

446.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H20F2N2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31)

InChI Key

KUPPMACVFWBGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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